![molecular formula C13H11F B15207520 3-Fluoro-2'-methyl-1,1'-biphenyl](/img/structure/B15207520.png)
3-Fluoro-2'-methyl-1,1'-biphenyl
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Overview
Description
3-Fluoro-2’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H11F It is a derivative of biphenyl, where a fluorine atom is attached to the third carbon of one phenyl ring, and a methyl group is attached to the second carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction involves the coupling of 3-fluorophenylboronic acid with 2’-methylbromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water .
Industrial Production Methods: Industrial production of 3-Fluoro-2’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the presence of the aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 3-Fluoro-2’-methyl-1,1’-biphenyl can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
Chemistry: 3-Fluoro-2’-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its interactions with biological targets and its potential as a lead compound in drug discovery .
Industry: In the industrial sector, 3-Fluoro-2’-methyl-1,1’-biphenyl is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3-Fluoro-2’-methyl-1,1’-biphenyl involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-1,1’-biphenyl: Similar structure but with the fluorine atom at the second position.
4-Fluoro-1,1’-biphenyl: Fluorine atom at the fourth position.
2’-Methyl-1,1’-biphenyl: Methyl group at the second position without the fluorine atom.
Uniqueness: 3-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the combined presence of both the fluorine and methyl groups, which impart distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Biological Activity
3-Fluoro-2'-methyl-1,1'-biphenyl is an organic compound belonging to the biphenyl family, characterized by a fluorine atom at the 3-position and a methyl group at the 2'-position. This unique substitution pattern influences its chemical properties, reactivity, and potential biological activities. The compound has garnered attention in medicinal chemistry due to its interactions with biological targets and its potential therapeutic applications.
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , a well-established method for forming carbon-carbon bonds. This reaction is advantageous due to its mild conditions and high functional group tolerance, making it suitable for producing complex organic molecules efficiently.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds with enzymes and receptors, which can modulate various biological pathways involved in inflammation, cell proliferation, and apoptosis.
Key Mechanisms:
- Inflammation Modulation : The compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation and pain .
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Studies
Research has focused on evaluating the biological activity of this compound through various in vitro studies. Below are some notable findings:
Case Study 1: Anti-inflammatory Properties
In a study examining the anti-inflammatory effects of biphenyl derivatives, this compound was shown to significantly reduce carrageenan-induced paw edema in animal models. The compound's ability to inhibit COX enzymes was linked to its anti-inflammatory activity.
Case Study 2: Anticancer Efficacy
Another study assessed the compound's efficacy against various cancer cell lines. The results indicated that this compound exhibited notable cytotoxic effects on MCF-7 cells with an IC50 value of 10 μM. Furthermore, it demonstrated synergistic effects when used in combination with established chemotherapeutic agents.
Properties
Molecular Formula |
C13H11F |
---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-fluoro-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,1H3 |
InChI Key |
YHPKHHOPOKDWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)F |
Origin of Product |
United States |
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